N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, a cyclobutyl ring, and a pyrazole carboxamide structure
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-28-22(18(14-24-28)16-7-5-8-16)23(29)25-17-9-4-6-15(12-17)13-21-26-19-10-2-3-11-20(19)27-21/h2-4,6,9-12,14,16H,5,7-8,13H2,1H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMXFMAKXKPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)NC3=CC=CC(=C3)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is often synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Benzimidazole to Phenyl Group: The benzimidazole derivative is then reacted with a benzyl halide to form the benzimidazol-2-ylmethylphenyl intermediate.
Synthesis of Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro groups on the benzimidazole ring can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation Products: N-oxides of benzimidazole.
Reduction Products: Amino derivatives from nitro reductions.
Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown potential in various biological applications, including:
Antimicrobial Activity: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drugs.
Anti-inflammatory Agents: Its structure suggests potential use in developing anti-inflammatory medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with various molecular targets:
DNA Binding: The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes.
Protein Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, share the pyrazole ring and are used as anti-inflammatory drugs.
Uniqueness
N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is unique due to its combination of a benzimidazole moiety with a cyclobutyl-substituted pyrazole ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
